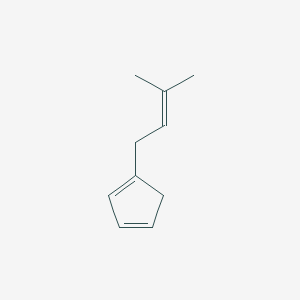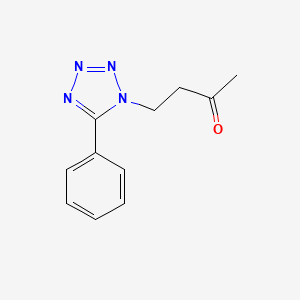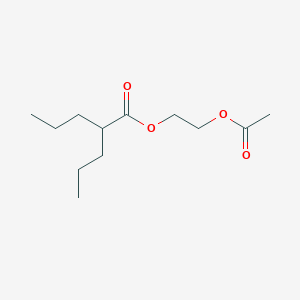
2-(Acetyloxy)ethyl 2-propylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)ethyl 2-propylpentanoate is an ester compound characterized by its pleasant odor, which is typical of many esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are widely used in various industries, including perfumes, flavorings, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-propylpentanoate typically involves the esterification reaction between 2-propylpentanoic acid and 2-(acetyloxy)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)ethyl 2-propylpentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often conducted under reflux.
Major Products
Hydrolysis: Produces 2-propylpentanoic acid and 2-(acetyloxy)ethanol.
Transesterification: Yields a new ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
2-(Acetyloxy)ethyl 2-propylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of prodrugs.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)ethyl 2-propylpentanoate involves its hydrolysis to release 2-propylpentanoic acid and 2-(acetyloxy)ethanol. The released acid can interact with various molecular targets, potentially modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester with a similar structure, used in perfumes and as a solvent.
Uniqueness
2-(Acetyloxy)ethyl 2-propylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
Numéro CAS |
113805-36-0 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-acetyloxyethyl 2-propylpentanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-11(7-5-2)12(14)16-9-8-15-10(3)13/h11H,4-9H2,1-3H3 |
Clé InChI |
OYAQPEGBLWZRHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



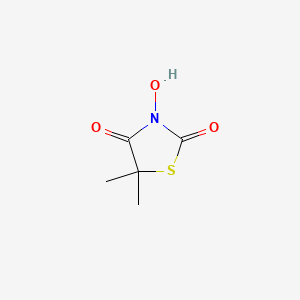
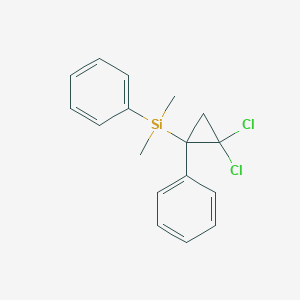
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
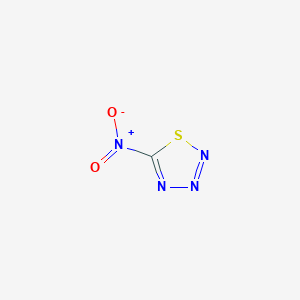
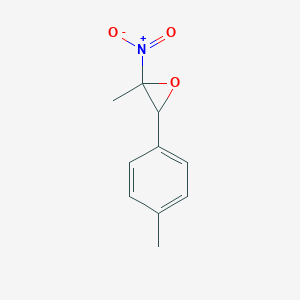
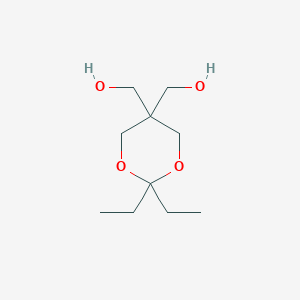
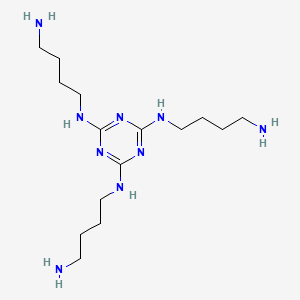
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

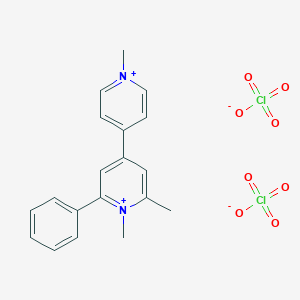
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
